6-(3-bromophenyl)pyridazine-3(2H)-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)-1H-pyridazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2S/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJAFULOBDQWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NNC(=S)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 3 Bromophenyl Pyridazine 3 2h Thione and Analogues
Retrosynthetic Analysis of the Pyridazine-Thione Core
Retrosynthetic analysis of 6-(3-bromophenyl)pyridazine-3(2H)-thione suggests a logical disconnection strategy. The primary disconnection breaks the carbon-sulfur double bond, identifying 6-(3-bromophenyl)pyridazin-3(2H)-one as a key precursor. This transformation is a standard thionation reaction.
Further disconnection of the pyridazinone precursor involves breaking the two nitrogen-carbon bonds of the heterocyclic ring. This leads to a 1,4-dicarbonyl compound, specifically a γ-ketoacid, and hydrazine. This approach is a classic and widely used method for the synthesis of pyridazinones. The specific γ-ketoacid required is 3-(3-bromobenzoyl)propanoic acid. This precursor, in turn, can be disconnected via a Friedel-Crafts acylation reaction between bromobenzene and succinic anhydride. This multi-step retrosynthetic pathway provides a clear and feasible route to the target molecule from readily available starting materials.
Synthesis of Key Precursors and Intermediates
The synthesis of this compound is dependent on the successful preparation of key precursors, primarily 3-(3-bromobenzoyl)propanoic acid.
3-(3-bromobenzoyl)propanoic acid: This intermediate is typically synthesized via a Friedel-Crafts acylation reaction. asianpubs.org In this reaction, bromobenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction involves the formation of an acylium ion from succinic anhydride and AlCl₃, which then undergoes electrophilic aromatic substitution onto the bromobenzene ring. Due to the directing effect of the bromine atom, a mixture of ortho, meta, and para isomers may be formed, necessitating purification to isolate the desired meta-substituted product.
Another potential route to this class of compounds involves the reaction of a benzyl chloride derivative with a malonic ester, followed by hydrolysis and decarboxylation to yield the desired 3-arylpropionic acid. google.com
Direct Cyclization Strategies for Pyridazine (B1198779) Ring Formation
The formation of the pyridazine ring is a critical step in the synthesis. The most common and direct strategy involves the condensation of a γ-ketoacid with hydrazine hydrate (N₂H₄·H₂O). nih.gov
The reaction between 3-(3-bromobenzoyl)propanoic acid and hydrazine hydrate leads to the formation of 6-(3-bromophenyl)-4,5-dihydropyridazin-3(2H)-one. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the six-membered ring. Subsequent oxidation of the dihydropyridazinone yields the aromatic 6-(3-bromophenyl)pyridazin-3(2H)-one. In some instances, the cyclization and oxidation can occur in a single step, depending on the reaction conditions. The use of an alcoholic solvent and reflux conditions are typical for this transformation. asianpubs.org
Thionation Reactions for the Introduction of the Thione Group
The conversion of the pyridazinone to the corresponding pyridazine-thione is achieved through a thionation reaction. This involves replacing the carbonyl oxygen atom with a sulfur atom. The most widely used reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). organic-chemistry.orgorientjchem.org
The reaction with Lawesson's reagent is typically carried out by heating the pyridazinone in an inert solvent such as toluene or tetrahydrofuran (THF). orientjchem.orgchemspider.com The mechanism involves the reaction of the carbonyl group with the reactive dithiophosphine ylide form of Lawesson's reagent to form a thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct. mdpi.com Other thionating agents, such as phosphorus pentasulfide (P₄S₁₀), can also be employed, though Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields. organic-chemistry.org
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Lawesson's Reagent | Toluene or THF, reflux | Milder conditions, generally higher yields | Formation of byproducts that can complicate purification |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine (B92270) or xylene, reflux | Readily available | Harsher conditions, often lower yields, unpleasant odor |
Functionalization of the Bromophenyl Moiety
The bromine atom on the phenyl ring of this compound serves as a versatile handle for further functionalization. This allows for the synthesis of a diverse library of analogues. Palladium-catalyzed cross-coupling reactions are the most prominent methods for this purpose.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the bromophenyl group and a variety of organoboron compounds, such as boronic acids or their esters. nih.gov By employing a suitable palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, the bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups. mdpi.com
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as the Stille coupling (with organotin compounds), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes), can also be utilized to introduce a wide range of substituents at the bromine position. These reactions significantly enhance the structural diversity of the pyridazine-thione scaffold.
Optimization of Reaction Conditions and Yields
For the Friedel-Crafts acylation , the choice of solvent and the stoichiometry of the Lewis acid can influence the regioselectivity and yield. In the cyclization step , the reaction time and temperature can be adjusted to maximize the yield of the desired pyridazinone. For the thionation reaction , the choice of solvent, temperature, and the amount of Lawesson's reagent are crucial factors. For instance, conducting the reaction in THF at room temperature can sometimes be effective and offer milder conditions compared to refluxing in toluene. chemspider.com Proper aqueous work-up is often necessary to remove phosphorus-containing byproducts from the Lawesson's reagent reaction. chemspider.com
| Synthetic Step | Parameters to Optimize | Potential Outcomes |
|---|---|---|
| Friedel-Crafts Acylation | Solvent, Lewis acid stoichiometry, temperature | Improved regioselectivity and yield |
| Cyclization | Solvent, temperature, reaction time | Increased yield of pyridazinone |
| Thionation | Solvent, temperature, stoichiometry of Lawesson's reagent | Higher conversion to the thione, easier purification |
Green Chemistry Approaches in the Synthesis of Pyridazine-Thiones
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Several green chemistry approaches can be applied to the synthesis of pyridazine-thiones.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, including the synthesis of pyridazinones and the thionation step. asianpubs.orgmdpi.com Microwave-assisted reactions often lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. asianpubs.orgnih.gov
Ultrasound-Assisted Synthesis: Sonication is another green technique that can be employed to enhance reaction rates. The use of ultrasound can promote the cyclization of γ-ketoacids with hydrazine, potentially leading to improved yields and shorter reaction times.
Fluorous Chemistry: To simplify the purification process after thionation with Lawesson's reagent, a fluorous analogue of the reagent has been developed. organic-chemistry.org This allows for the easy removal of the reagent and its byproducts through fluorous solid-phase extraction, avoiding the need for column chromatography.
These green chemistry approaches offer more sustainable and efficient alternatives for the synthesis of this compound and its analogues.
Chemical Reactivity and Transformations of 6 3 Bromophenyl Pyridazine 3 2h Thione
Tautomerism Studies: Thione-Thiol Equilibrium
The 6-(3-bromophenyl)pyridazine-3(2H)-thione molecule can theoretically exist in two tautomeric forms: the thione form (amide) and the thiol form (iminol). This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the nitrogen and sulfur atoms.
Thione Form: this compound
Thiol Form: 6-(3-bromophenyl)-3-mercaptopyridazine

Table 1: Predominant Tautomeric Forms of Pyridazine-3-thione Analogs
| Compound Family | Predominant Tautomer | Method of Determination | Reference |
|---|---|---|---|
| Pyridazine-3-thiones | Thione | Spectroscopic & Computational | researchgate.net |
| 1,2,4-Triazole-3-thiones | Thione | Computational (B3LYP/6-31G(d,p)) | nih.gov |
| Simple Thioamides | Thione | Basicity Method & Spectroscopy | scispace.com |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridazine (B1198779) Ring
The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character dictates its reactivity towards substitution reactions.
Electrophilic Substitution: The electron-deficient nature of the pyridazine ring deactivates it towards electrophilic aromatic substitution. slideshare.netresearchgate.net Reactions such as nitration or halogenation require harsh conditions and often proceed with low yields. quora.com Compared to benzene, the energy barrier for electrophilic attack is significantly higher. quora.comaklectures.com If substitution does occur, it is predicted to favor the positions less deactivated by the ring nitrogens, typically C4 or C5.
Nucleophilic Substitution: Conversely, the π-deficient character of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at positions 4 or 5. researchgate.net While the parent compound lacks such a leaving group on the pyridazine core, derivatives can be synthesized to exploit this reactivity. For instance, halogenated pyridazinones readily undergo substitution with various nucleophiles. researchgate.net
Reactions Involving the Thione Group
The exocyclic thione group is a key site for functionalization. It can react with both electrophiles and nucleophiles, most commonly acting as a nucleophile through its sulfur atom.
A primary reaction is S-alkylation , where the thione is treated with an alkyl halide in the presence of a base to form a 3-(alkylthio)pyridazine derivative. This transformation is valuable as it converts the thione into a versatile thioether, which can serve as a leaving group in subsequent nucleophilic substitution reactions or be oxidized to sulfoxides and sulfones for further modification.
Another important reaction is the conversion of the pyridazin-3(2H)-one precursor to the thione. This is typically achieved by heating the corresponding pyridazinone with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent in a dry solvent such as pyridine (B92270) or toluene. nih.gov
Furthermore, the thione group can participate in cyclocondensation reactions. For example, reaction with α-halocarbonyl compounds can lead to the formation of fused heterocyclic systems, as discussed in section 3.5. nih.gov
Metal-Catalyzed Cross-Coupling Reactions at the Bromophenyl Position
The bromine atom on the phenyl ring is an excellent handle for modification via metal-catalyzed cross-coupling reactions. rhhz.netnih.gov This allows for the introduction of a wide array of substituents, significantly diversifying the core structure. The Suzuki-Miyaura cross-coupling reaction is particularly prominent for this purpose. nih.govmdpi.com
In a typical Suzuki-Miyaura reaction, this compound is reacted with an aryl or heteroaryl boronic acid (or boronic ester) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃, K₂CO₃). nih.govresearchgate.net This reaction forms a new carbon-carbon bond, replacing the bromine atom with the desired aryl or heteroaryl group.
Table 2: Representative Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst / Base | Product | Reference |
|---|
Other palladium-catalyzed reactions, such as the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig (coupling with amines) couplings, are also viable at this position, providing access to a vast range of derivatives. rsc.orgmdpi.com
Heteroannulation and Fusion Reactions to form Polycyclic Systems
The bifunctional nature of this compound allows it to be used as a building block for constructing more complex, fused polycyclic systems. These reactions, known as heteroannulation, typically involve reactions at two adjacent sites on the molecule.
One documented pathway involves the reaction of a pyridazinethione derivative with chloroacetic acid. This reaction proceeds via initial S-alkylation followed by an intramolecular cyclization to form a fused thiazine (B8601807) ring, resulting in a pyridazino[3,4-b] nih.govstackexchange.comthiazin-6(7H)-one system. nih.gov This strategy demonstrates how the thione group and an adjacent ring carbon can be utilized to build new heterocyclic rings.
Additionally, pyridazine derivatives are used as precursors for the synthesis of other fused systems like thiazolo[4,5-d]pyridazines. nih.govnih.gov These syntheses often involve multi-step sequences where functional groups are installed on the pyridazine ring, which then undergo cyclization to form the fused thiazole (B1198619) ring. dmed.org.uadmed.org.ua
Derivatization Strategies for Structural Diversification
The chemical reactivity profile of this compound offers multiple avenues for structural diversification, enabling the creation of libraries of related compounds for various applications.
The primary strategies for derivatization can be summarized as follows:
Modification at the Bromophenyl Ring: This is the most versatile position for diversification, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide range of aryl, heteroaryl, and alkyl groups. nih.govrsc.org
Functionalization of the Thione Group: S-alkylation with various alkyl halides introduces alkylthio substituents. These can be further oxidized to sulfones, which can act as leaving groups for nucleophilic substitution, providing access to amino or alkoxy derivatives at the C3 position. nih.govresearchgate.net
Substitution on the Pyridazine Ring: While direct electrophilic substitution is challenging, nucleophilic substitution at C4 or C5 can be achieved if a suitable leaving group is first introduced into the pyridazine ring through precursor synthesis. researchgate.net
By combining these strategies in a stepwise manner, a vast chemical space can be explored, starting from a single pyridazine scaffold.
Biological Activity and Mechanistic Investigations in Vitro and Molecular Level
In Vitro Biological Screening Paradigms for Diverse Activities
Derivatives of the pyridazinone scaffold are frequently subjected to a variety of in vitro screening assays to determine their potential therapeutic applications. These paradigms are designed to assess a broad spectrum of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory effects. scispace.commdpi.comsarpublication.com The core structure is recognized as a "magic moiety" or "wonder nucleus" by medicinal chemists due to its versatility and presence in numerous biologically active agents. sarpublication.com Screening typically involves assays such as minimum inhibitory concentration (MIC) determination for antimicrobial activity, cytotoxicity assays against various cancer cell lines (e.g., MTT assay), and enzyme inhibition assays (e.g., COX-1/COX-2) for anti-inflammatory potential. scispace.com
Cellular Target Identification and Validation
For the broader class of pyridazinone derivatives, a number of cellular targets have been identified and validated. In the context of cancer, these compounds have been shown to inhibit various protein kinases and enzymes crucial for cancer cell survival and proliferation. nih.gov Identified targets include Poly (ADP-ribose) polymerase (PARP), dihydrofolate reductase (DHFR), B-RAF, Bruton's tyrosine kinase (BTK), and Fibroblast growth factor receptors (FGFR). nih.gov In the realm of inflammation, a primary target for many pyridazinone derivatives is the cyclooxygenase (COX) enzyme, with many compounds designed to be selective inhibitors of COX-2 to reduce gastrointestinal side effects. sarpublication.com
Molecular Mechanism of Action Investigations (e.g., enzyme inhibition, receptor binding)
The molecular mechanisms of action for pyridazinone derivatives are diverse and depend on the specific structural modifications of the core scaffold. For anti-inflammatory action, the primary mechanism is often the inhibition of COX enzymes, which blocks the synthesis of prostaglandins. sarpublication.com For anticancer activity, mechanisms include the inhibition of kinases involved in cell signaling pathways, disruption of DNA repair mechanisms through PARP inhibition, and interference with nucleotide synthesis via DHFR inhibition. nih.gov One study on a related compound, 1-(3-Bromophenyl)-3-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiourea, investigated its potential as a VEGFR-2 inhibitor. nih.gov
Antimicrobial Activity Studies (e.g., antibacterial, antifungal, antiviral)
Numerous studies have demonstrated the antimicrobial potential of the pyridazinone and pyridazine (B1198779) thione scaffolds. scispace.comresearchgate.net Derivatives have been synthesized and tested against a range of pathogens. For instance, compounds derived from 6-chloropyridazin-3(2H)-thione have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Similarly, other synthesized series of pyridazinones have been evaluated for their antibacterial and antifungal efficacy, with some exhibiting promising results against pathogenic strains like Candida albicans. scispace.combiomedpharmajournal.org Research has also explored the antiviral activity of pyridazine derivatives, with one study synthesizing novel compounds for evaluation against the Hepatitis A virus (HAV). nih.gov
Table 1: Examples of Antimicrobial Activity in Pyridazinone Derivatives (Note: Data is for related compounds, not 6-(3-bromophenyl)pyridazine-3(2H)-thione)
| Compound Class | Activity Type | Pathogen Examples | Reference |
|---|---|---|---|
| Pyridazinone Derivatives | Antibacterial & Antifungal | Staphylococcus aureus, Escherichia coli, Candida albicans | biomedpharmajournal.org |
| 6-chloropyridazin-3(2H)-thione Derivatives | Antibacterial & Antifungal | Gram-positive and Gram-negative bacteria, Fungi | researchgate.net |
| 2,6-disubstituted-3(2H)-pyridazinone Derivatives | Antifungal | Candida albicans, Candida krusei | scispace.com |
| Pyridazinotriazine Derivatives | Antiviral (Anti-HAV) | Hepatitis A Virus | nih.gov |
Anticancer Activity in Cell Line Models
The pyridazinone nucleus is a key component in the development of novel anticancer agents. nih.gov A study focusing on pyridazinone-based diarylurea derivatives, which included the structurally related compound 1-(3-Bromophenyl)-3-(4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiourea, screened compounds against a panel of 60 cancer cell lines at the National Cancer Institute (NCI). nih.gov Other research has focused on synthesizing and evaluating thienopyridazine derivatives, with some compounds showing promising, non-selective activity against nearly all cancer cell lines tested. researchgate.net The mechanisms often involve the inhibition of key enzymes in cancer progression, as detailed in section 5.3. nih.gov Pyridine-2(1H)-thione derivatives have also been evaluated for their antiproliferative activity against human cancer cell lines such as HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast). nih.gov
Table 2: Examples of Anticancer Screening in Pyridazinone-Related Scaffolds (Note: Data is for related compounds, not this compound)
| Compound Class | Screening Model | Activity/Target Examples | Reference |
|---|---|---|---|
| Pyridazinone-based diarylureas | NCI-60 Cancer Cell Line Panel | VEGFR-2 Inhibition | nih.gov |
| Thieno[2,3-c]pyridazine derivatives | NCI-60 Cancer Cell Line Panel | Broad-spectrum growth inhibition | researchgate.net |
| Pyridine-2(1H)-thione derivatives | HCT-116, HepG-2, MCF-7 cell lines | Antiproliferative activity | nih.gov |
| General Pyridazin-3(2H)-one derivatives | Various cell lines | PARP, DHFR, B-RAF, BTK, FGFR Inhibition | nih.gov |
Anti-inflammatory and Other Enzyme Modulation Studies
Anti-inflammatory activity is one of the most widely reported properties of pyridazinone derivatives. sarpublication.com Numerous studies have synthesized and evaluated these compounds as non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on reducing the ulcerogenic side effects associated with traditional NSAIDs. nih.gov The primary mechanism is often the selective inhibition of the COX-2 enzyme over COX-1. scispace.com For example, new 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives were synthesized and demonstrated anti-inflammatory activity comparable to the standard drug indomethacin in preclinical models. nih.gov Other research has explored the potential of pyridazine derivatives as phosphodiesterase-4 (PDE-4) inhibitors, which is another target for anti-inflammatory therapies. sarpublication.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyridazine (B1198779) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine optimized molecular geometry, vibrational frequencies, and electronic properties. Such calculations would be foundational to understanding the fundamental characteristics of 6-(3-bromophenyl)pyridazine-3(2H)-thione. These studies typically compare computed spectral data (like FT-IR and NMR) with experimental values to validate the accuracy of the theoretical model.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used for pyridazine-based compounds to predict their binding affinity and interaction with biological targets, such as proteins or enzymes, which is a key step in rational drug design. For this compound, docking studies would involve identifying potential therapeutic targets and simulating the binding interactions to estimate its inhibitory potential and mechanism of action.
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. This technique allows researchers to study the conformational changes and stability of a ligand within a protein's active site over time. For a compound like this compound, MD simulations would provide insights into the stability of its binding pose predicted by molecular docking, the flexibility of the molecule, and the nature of its interactions with the target protein under dynamic conditions.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction through Computational Models
In silico ADME prediction is a critical part of the drug discovery process, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational models and software are used to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. For this compound, these predictions would be essential to evaluate its drug-likeness and potential for further development as a therapeutic agent.
Prediction of Electronic Properties and Molecular Descriptors
Quantum chemical calculations, particularly DFT, are used to determine key electronic properties and molecular descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and softness. These descriptors are vital for understanding the chemical reactivity, kinetic stability, and charge transfer properties of this compound. The molecular electrostatic potential (MEP) map is another important tool derived from these calculations, which helps in identifying sites for electrophilic and nucleophilic attack.
Conformational Analysis through Theoretical Methods
Theoretical conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. Methods like DFT are used to calculate the energies of different possible conformers (isomers that can be interconverted by rotation about single bonds). For this compound, this analysis would focus on the rotation around the single bond connecting the phenyl and pyridazine rings to determine the lowest energy conformation, which is crucial for its interaction with biological targets.
Potential Research Applications and Future Perspectives
Development as Molecular Probes in Chemical Biology
The unique physicochemical properties of the pyridazine (B1198779) ring, such as its high dipole moment and capacity for hydrogen bonding, make it an attractive scaffold for the development of molecular probes. nih.gov The inherent fluorescence of certain pyridazine derivatives further enhances their suitability for bioimaging applications. acs.org
Researchers have successfully synthesized highly fluorescent pyrrolopyridazine derivatives with quantum yields as high as 90%, demonstrating the potential of the pyridazine core in creating luminescent materials. acs.org These compounds are notable for being luminescent even in the solid state, suggesting minimal self-quenching. acs.org The development of such probes allows for the visualization of biological processes in real-time, offering invaluable insights into cellular function and disease mechanisms. The substitution pattern on the pyridazine ring can be tailored to fine-tune the photophysical properties, enabling the creation of probes for specific targets or environments.
Future research could focus on functionalizing 6-(3-bromophenyl)pyridazine-3(2H)-thione to develop novel fluorescent probes. The bromine atom provides a convenient handle for further chemical modification, allowing for the attachment of targeting moieties or environmentally sensitive fluorophores. Such probes could be designed to "turn on" their fluorescence in the presence of specific ions, enzymes, or disease biomarkers, making them powerful tools for diagnostics and chemical biology research.
Utility as Scaffolds for Novel Chemical Entity Design
The pyridazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govnih.gov Its ability to serve as a versatile backbone for the synthesis of new chemical entities is well-documented, with pyridazine derivatives exhibiting a broad spectrum of pharmacological activities. researchgate.net These include antimicrobial, anti-inflammatory, antihypertensive, and anticancer properties. nih.govnih.gov
The structure of this compound offers multiple points for diversification. The phenyl ring, the pyridazine core, and the thione group can all be modified to create libraries of novel compounds. This structural versatility allows medicinal chemists to systematically explore the structure-activity relationships (SAR) and optimize compounds for specific biological targets. For instance, novel 3,6-disubstituted pyridazine derivatives have been designed and evaluated as potential anticancer agents targeting the JNK1 pathway. acs.org
The future of this compound in this area lies in its use as a starting material for the creation of diverse compound libraries. By applying various synthetic methodologies, researchers can generate a multitude of analogs and screen them for a wide range of biological activities, leading to the discovery of new therapeutic agents.
Exploration in Materials Science and Industrial Applications (e.g., corrosion inhibition)
Heterocyclic compounds containing nitrogen and sulfur atoms, such as pyridazine-thiones, are known to be effective corrosion inhibitors for various metals and alloys. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that prevents contact with the corrosive medium.
Studies on related pyridazine derivatives have demonstrated their potential as corrosion inhibitors for steel in acidic environments. The inhibition efficiency is dependent on the concentration of the inhibitor and the temperature. The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.
Table 1: Corrosion Inhibition Efficiency of a Pyridazine Derivative
| Inhibitor Concentration (M) | Inhibition Efficiency (%) |
| 1 x 10⁻⁶ | 65.4 |
| 1 x 10⁻⁵ | 78.2 |
| 1 x 10⁻⁴ | 85.1 |
| 1 x 10⁻³ | 92.3 |
This data is representative of pyridazine derivatives and not specific to this compound.
The presence of the thione group and the nitrogen atoms in this compound makes it a prime candidate for investigation as a corrosion inhibitor. Future research will likely involve electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to quantify its inhibition efficiency and elucidate its mechanism of action. Its performance could be compared with other known inhibitors to assess its potential for industrial applications in sectors such as oil and gas, and chemical processing.
Advancements in High-Throughput Screening Methodologies
The discovery of novel applications for compounds like this compound is greatly accelerated by advancements in high-throughput screening (HTS) technologies. HTS allows for the rapid screening of large compound libraries against a multitude of biological targets or for specific material properties.
Modern HTS platforms integrate automated liquid handling, advanced robotics, and sensitive detection methods to perform millions of assays in a short period. These technologies are crucial for identifying "hits"—compounds that exhibit a desired activity. For pyridazine-thione derivatives, HTS can be employed to screen for a variety of biological activities, including enzyme inhibition, receptor binding, and antimicrobial effects.
A key future direction is the use of phenotypic screening, where compounds are tested for their effects on whole cells or organisms, rather than on a single molecular target. This approach can uncover unexpected biological activities and novel mechanisms of action. Furthermore, the development of novel analytical techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), is enabling the rapid characterization of HTS results, significantly reducing the time required for analysis.
The application of these advanced screening methodologies to libraries of compounds derived from this compound will undoubtedly expedite the discovery of new lead compounds for drug development and other applications.
Unexplored Biological Pathways and Targets for Pyridazine-Thiones
While pyridazine derivatives have been investigated for a range of biological activities, there remain numerous unexplored biological pathways and targets where they may have a significant impact. The broad bioactivity profile of this class of compounds suggests that they may interact with multiple cellular targets.
For example, the anticancer activity of some pyridazinones has been linked to the inhibition of kinases such as VEGFR-2. nih.gov However, the human kinome consists of over 500 kinases, many of which are still poorly understood. Future research could explore the potential of this compound and its analogs to inhibit other, less-studied kinases that are implicated in cancer and other diseases.
Furthermore, the anti-inflammatory properties of pyridazines could be harnessed to target novel pathways in autoimmune diseases or neuroinflammation. The ability of the pyridazine scaffold to engage in specific hydrogen bonding and π-π stacking interactions makes it well-suited for targeting protein-protein interactions, which are increasingly recognized as important drug targets. nih.gov
Future research in this area will involve a combination of computational modeling, to predict potential biological targets, and experimental validation using a variety of biochemical and cell-based assays. This approach will be critical for uncovering the full therapeutic potential of the pyridazine-thione scaffold.
Sustainable Synthetic Routes and Methodological Innovations
The development of sustainable and efficient synthetic methods is a key goal in modern chemistry. For pyridazine derivatives, researchers are exploring a variety of innovative approaches to improve upon traditional synthetic routes. These include microwave-assisted synthesis, one-pot multi-component reactions, and the use of environmentally friendly solvents and catalysts.
Microwave-assisted organic synthesis has been shown to significantly reduce reaction times, increase yields, and improve the purity of the final products. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer advantages in terms of efficiency and waste reduction.
Future efforts in the synthesis of this compound and its derivatives will likely focus on the development of "green" synthetic methodologies. This includes the use of renewable starting materials, solvent-free reaction conditions, and catalytic methods that minimize the generation of waste. Such innovations will not only make the synthesis of these valuable compounds more environmentally friendly but also more cost-effective, facilitating their broader application in research and industry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(3-bromophenyl)pyridazine-3(2H)-thione, and what experimental parameters influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting pyridazine-thione derivatives with brominated aryl halides under basic conditions (e.g., NaH in anhydrous THF) can yield the target compound. Key parameters include:
-
Reaction time : Prolonged reflux (12–24 hours) improves substitution efficiency .
-
Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity compared to ethanol .
-
Purification : Recrystallization from ethanol/water mixtures (1:1) is effective for isolating the thione form .
Synthetic Example Conditions Yield Reference Thiourea + 3-bromophenyl derivative Xylene, reflux, 8h 72% Sodium hydride-mediated alkylation THF, 0°C → RT, 12h 83%
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.20–7.50 ppm), while the thione proton resonates as a singlet (δ ~10.4 ppm). The 3-bromophenyl group shows distinct coupling patterns .
- IR : Strong absorption at ~1225 cm⁻¹ (C=S stretching) and ~1652 cm⁻¹ (C=N) confirms the thione moiety .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and C. albicans are standard. Pyridazine-thiones often exhibit MIC values <50 µg/mL due to sulfur-electron interactions with microbial enzymes .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess selectivity. Thiones with IC₅₀ >100 µM are considered low-risk for further development .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d,p) level in ethanol (PCM model). The C3-thione site has higher electrophilicity (Fukui index f⁻ >0.2), making it reactive toward alkyl halides .
- Transition State Analysis : Identify energy barriers for substitution at C3 vs. C5. For 3-bromophenyl derivatives, C3 reactions are favored by ~5 kcal/mol due to steric hindrance at C6 .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- SAR Analysis : Compare logP, H-bond donors, and dipole moments of analogs. For example, replacing bromine with chlorine reduces logP by ~0.5, decreasing membrane permeability but improving solubility .
- Meta-Analysis : Pool data from analogs (e.g., 3-chlorophenyl vs. 3-bromophenyl) using multivariate regression to isolate substituent effects. Bromine’s +M effect enhances π-stacking in enzyme binding pockets .
Q. How can reaction conditions be optimized for scale-up synthesis while minimizing byproducts?
- Methodological Answer :
-
DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (THF vs. DMF), and base (NaH vs. K₂CO₃). Pareto charts reveal temperature contributes 65% to yield variance.
-
Byproduct Analysis : LC-MS identifies dimerization byproducts (~15% at >80°C). Adding radical inhibitors (e.g., BHT) reduces dimer formation to <5% .
Optimization Parameter Optimal Range Impact on Yield Temperature 70–75°C Maximizes substitution, minimizes decomposition Solvent THF Higher dielectric constant improves ion pairing Base NaH (1.2 eq) Ensures complete deprotonation without side reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
